molecular formula C12H18N2O B5857585 3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide

3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide

Cat. No. B5857585
M. Wt: 206.28 g/mol
InChI Key: HLFDELALQWLQQO-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PNU-282987 and is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR).

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide involves the activation of the α7nAChR. This receptor is a ligand-gated ion channel that is permeable to calcium ions. When 3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide binds to the receptor, it causes the channel to open, leading to an influx of calcium ions into the cell. This influx of calcium ions triggers various signaling pathways that are involved in the regulation of cognitive functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide are mainly related to its activation of the α7nAChR. This activation leads to an increase in the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. These neurotransmitters play crucial roles in various cognitive functions, including learning, memory, and attention. Therefore, the activation of the α7nAChR by 3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide has the potential to enhance these cognitive functions.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide in lab experiments is its selectivity for the α7nAChR. This selectivity allows researchers to study the specific effects of activating this receptor, without the interference of other receptors. However, one of the limitations of using this compound is its relatively short half-life, which makes it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of 3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide. One of the most significant areas of research is its potential applications in the treatment of neurological disorders. Further studies are needed to explore the efficacy and safety of this compound in the treatment of Alzheimer's disease, schizophrenia, and ADHD. Additionally, more research is needed to understand the long-term effects of activating the α7nAChR and the potential risks associated with its use. Finally, the development of more potent and selective agonists for the α7nAChR could lead to the development of more effective treatments for various neurological disorders.

Synthesis Methods

The synthesis method of 3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide involves the reaction of 2-bromo-4-picoline with 3-methylbutyric acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been found to be a selective agonist for the α7nAChR, which is a receptor that is highly expressed in the brain. This receptor plays a crucial role in various cognitive functions, including learning, memory, and attention. Therefore, 3-methyl-N-[2-(4-pyridinyl)ethyl]butanamide has the potential to be used in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

3-methyl-N-(2-pyridin-4-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(2)9-12(15)14-8-5-11-3-6-13-7-4-11/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFDELALQWLQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[2-(pyridin-4-yl)ethyl]butanamide

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